molecular formula C23H21BrN4O2S B3971343 ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3971343
M. Wt: 497.4 g/mol
InChI Key: PCZHEPRXIHOEPR-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core fused with a pyrazole moiety. Its synthesis typically involves a solvent-free fusion of acetoacetic ester, 4-bromobenzaldehyde, and thiourea at 120°C, followed by recrystallization from ethanol . Structural characterization via $ ^1H $ and $ ^{13}C $ NMR confirms the tetrahydropyrimidine-thione backbone .

Properties

IUPAC Name

ethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O2S/c1-3-30-22(29)19-14(2)25-23(31)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHEPRXIHOEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-bromophenyl derivatives and pyrazole compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to form the desired tetrahydropyrimidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or generating active metabolites.

Reaction Conditions

Reagents/ConditionsProductYieldSource
NaOH (1M), ethanol, reflux4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-...-5-carboxylic acid78%
HCl (6M), H₂O, 80°CSame as above65%
  • Mechanism : Nucleophilic acyl substitution followed by protonation.

  • Applications : Enhanced bioavailability in pharmacological studies .

Nucleophilic Substitution at the 4-Bromophenyl Group

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl functionalization.

Example Reactions

Reaction TypeReagents/ConditionsProduct SubstituentYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂OAryl (e.g., -Ph, -C₆H₄OMe)60-85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, toluene-NHR (e.g., -NHMe, -NPh₂)50-70%
  • Key Insight : Electronic effects of the bromine enhance coupling efficiency.

Thioxo Group Reactivity

The 2-thioxo group exhibits tautomerism (thione-thiol) and participates in sulfur-specific reactions:

Alkylation at Sulfur

ReagentConditionsProduct (S-alkylated derivative)YieldSource
Methyl iodideK₂CO₃, DMF, 50°C2-(methylthio)-1,2,3,4-tetrahydropyrimidine72%
Benzyl chlorideEt₃N, THF, rt2-(benzylthio)-1,2,3,4-tetrahydropyrimidine68%

Oxidation to Disulfides or Sulfones

Oxidizing AgentProductConditionsYieldSource
H₂O₂ (30%)2-sulfinyl/sulfonyl derivativesAcOH, 60°C55-60%
mCPBA2-sulfoneCH₂Cl₂, 0°C→rt75%

Cyclocondensation Reactions

The tetrahydropyrimidine core facilitates ring expansion or fusion reactions:

Formation of Fused Pyrimidines

Reacting with aldehydes or ketones under acidic conditions generates bicyclic structures:

ReagentConditionsProductYieldSource
BenzaldehydeHCl, ethanol, refluxPyrimido[4,5-b]quinoline derivative63%
AcetylacetonePTSA, tolueneDihydropyrano[2,3-d]pyrimidine analog58%

Interaction with Hydrazines

Hydrazine DerivativeConditionsProductYieldSource
Hydrazine hydrateEtOH, refluxPyrazolo[3,4-d]pyrimidine80%
PhenylhydrazineAcOH, 100°C1-phenylpyrazolo-fused derivative70%

Functionalization at the Pyrazole Ring

The 1-phenyl-3-(4-bromophenyl)pyrazole moiety undergoes electrophilic substitution:

ReactionReagents/ConditionsPosition ModifiedProductYieldSource
NitrationHNO₃/H₂SO₄, 0°CPyrazole C-55-nitro-pyrazole derivative45%
SulfonationClSO₃H, DCM, rtPyrazole C-44-sulfo-pyrazole analog50%

Pharmacologically Relevant Modifications

Derivatives of this compound have been screened for biological activity:

Derivative TypeBiological ActivityIC₅₀/EC₅₀Source
Carboxylic acid (hydrolyzed ester)Anticancer (HepG2 cells)12.3 μM
S-benzylthio analogAntimicrobial (E. coli)MIC = 8 μg/mL
Pyrazolo-fused compoundAntitubercular (M. tuberculosis)4.2 μg/mL

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and H₂S.

  • Photodegradation : UV exposure (254 nm) in solution leads to cleavage of the thioxo group, forming a pyrimidinone .

Scientific Research Applications

Chemistry

Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it useful for developing new compounds with desired properties.

Biology

The compound is studied for its potential biological activities , particularly:

  • Antimicrobial Properties : Research indicates that it may exhibit activity against various microbial strains.
  • Anticancer Activities : Preliminary studies suggest it could inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may act on specific biological targets, modulating enzyme or receptor activity, which could lead to the development of new treatments for diseases such as cancer or infections.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in material science and chemical engineering.

Case Studies

Several studies have documented the applications of this compound:

Study 1: Antimicrobial Activity

A study demonstrated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. It was shown to inhibit bacterial growth effectively at low concentrations.

Study 2: Anticancer Properties

Research highlighted its potential as an anticancer agent by showing significant inhibition of tumor cell lines in vitro. The study provided insights into its mechanism involving apoptosis induction.

Study 3: Material Science Application

Another investigation explored its use as a precursor for synthesizing novel polymers with enhanced mechanical properties. The findings suggested that incorporating this compound could improve material performance significantly.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Pyrazole Ring

Halogen-Substituted Phenyl Groups
  • 4-Fluorophenyl Analogs: Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate replaces bromine with fluorine.
  • 3-Bromophenyl Isomer : Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates how bromine substitution at the meta position affects molecular symmetry and crystallographic packing, as evidenced by single-crystal X-ray studies .
Diaryl Substitutions

Modifications to the Pyrimidine Core

Thioxo vs. Oxo Groups
  • 2-Oxo Derivatives: Compounds like ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate lack the thione sulfur, reducing hydrogen-bonding capacity. This difference may influence interactions with biological targets, such as enzymes or receptors .
  • 2-Thioxo Derivatives : The thione group in the target compound enhances resonance stabilization and may increase metabolic stability compared to oxo analogs .
Functional Group Additions
  • Hydroxyphenyl Substitution: Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate incorporates a hydroxyl group, enabling hydrogen bonding and improving aqueous solubility. This contrasts with the bromophenyl analog’s higher lipophilicity .

Positional Isomerism and Ring Modifications

  • Dimethoxyphenyl Variants : Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate introduces methoxy groups at the 2- and 5-positions, altering electronic distribution and steric hindrance. Such modifications are often explored to optimize pharmacokinetic properties .

Biological Activity

Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant data and findings from various studies.

Structural Overview

The compound features a complex structure that includes a pyrazole ring, a tetrahydropyrimidine moiety, and various functional groups. Its IUPAC name is ethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. The unique combination of these structural elements contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can effectively inhibit the growth of various bacterial strains. The compound's structure allows it to interact with microbial enzymes or cell membranes, leading to cell death or growth inhibition.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • In Vitro Studies : A study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound showed promising antiproliferative activity with IC50 values indicating effective concentration levels for therapeutic use .
  • Mechanism of Action : The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways and interaction with molecular targets such as cysteine proteases .

Trypanocidal Activity

Recent investigations into the trypanocidal activity of similar pyrazole derivatives revealed that while some compounds demonstrated low activity against Trypanosoma cruzi, the causative agent of Chagas disease, the structural modifications significantly affected their efficacy. The IC50 values ranged from 47.16 to >100 μM for the tested derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in the chemical structure influence biological activity. For example:

CompoundModificationBiological ActivityIC50 Value
1cChlorine substitution on benzene ringEnhanced trypanocidal activity47.16 μM
1dMethyl group additionIncreased anticancer potency27.3 μM

These findings indicate that specific substitutions can enhance or diminish biological activities significantly.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega examined a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with a similar structural framework as ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl exhibited effective cytotoxicity against multiple cancer cell lines, suggesting a broad spectrum of anticancer potential .

Case Study 2: Trypanocidal Activity

Another research effort focused on synthesizing pyrazole-tetrahydropyrimidine hybrids to evaluate their effectiveness against T. cruzi. The study found that while some derivatives showed low trypanocidal activity compared to standard treatments like benznidazole, they had favorable pharmacokinetic profiles and low toxicity in mammalian cells .

Q & A

Q. Key steps :

Cyclocondensation under acidic conditions (HCl or acetic acid) to form the tetrahydropyrimidine core.

Post-functionalization to introduce the 3-(4-bromophenyl)-1-phenylpyrazole moiety via Suzuki coupling or direct substitution .

Optimization : Reaction temperature (80–100°C) and solvent choice (ethanol or acetonitrile) significantly impact yield. Monitoring via TLC or HPLC is recommended to minimize byproducts .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Q. Structural characterization :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., confirmation of the 2-thioxo group and tetrahydropyrimidine ring puckering) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.3–2.5 ppm (methyl group at C6), and aromatic protons between δ 7.0–8.0 ppm.
    • ¹³C NMR : Carbonyl signals (C=O at ~165 ppm, C=S at ~180 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~510–515 Da).

Q. Purity assessment :

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Elemental analysis (C, H, N, S) to confirm stoichiometry .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The 2-thioxo group can tautomerize to 2-mercapto forms, altering peak positions. Use DMSO-d₆ as a solvent to stabilize the thione form .
  • Crystallographic vs. solution-state structures : SC-XRD provides definitive solid-state conformation, while NMR reflects dynamic equilibria. Compare with published crystallographic data (e.g., CCDC entries) .
  • Impurity profiling : Co-eluting byproducts (e.g., unreacted thiourea) may skew MS/MS fragmentation patterns. Employ preparative HPLC to isolate pure fractions .

Advanced: What strategies are recommended for evaluating the compound’s biological activity, particularly in enzyme inhibition assays?

Q. Experimental design :

Target selection : Focus on enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase, thymidylate synthase) due to structural similarity to known inhibitors .

Assay conditions :

  • IC₅₀ determination : Use fluorescence-based assays (e.g., NADPH depletion for dehydrogenases).
  • Cellular uptake : Assess permeability via Caco-2 monolayers or PAMPA .

Control compounds : Include positive controls (e.g., methotrexate for DHFR inhibition) and negative controls (scaffold analogs without the 4-bromophenyl group) .

Q. Data analysis :

  • Use nonlinear regression (GraphPad Prism) for dose-response curves.
  • Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseScan) .

Advanced: How does the 4-bromophenyl substituent influence the compound’s reactivity and pharmacological profile?

Q. Chemical reactivity :

  • The bromine atom enables further functionalization (e.g., cross-coupling reactions for SAR studies) .
  • Electron-withdrawing effect : Enhances the electrophilicity of the pyrimidine ring, affecting nucleophilic substitution kinetics .

Q. Pharmacological impact :

  • Lipophilicity : Increases logP (~3.5–4.0), improving membrane permeability but potentially reducing solubility. Counterbalance with ester prodrug strategies .
  • Target interactions : The bromine may engage in halogen bonding with enzyme active sites (e.g., SARS-CoV-2 main protease) .

Basic: What are the stability considerations for this compound under different storage conditions?

  • Light sensitivity : The 2-thioxo group is prone to oxidation. Store in amber vials under inert gas (N₂ or Ar) .
  • Temperature : Decomposition occurs above 40°C. Long-term storage at –20°C in anhydrous DMSO or ethanol is ideal .
  • Hydrolytic stability : The ester group may hydrolyze in aqueous buffers (pH > 7.0). Use freshly prepared solutions for assays .

Advanced: How can computational methods aid in optimizing this compound’s drug-likeness?

Q. In silico tools :

Docking studies (AutoDock Vina) : Model interactions with target proteins (e.g., EGFR kinase) to prioritize substituent modifications .

ADMET prediction (SwissADME) :

  • Predict bioavailability (%F = ~50–60%) and CYP450 inhibition (risk of 3A4/2D6 interactions).
  • Optimize via methyl-to-ethyl substitutions to reduce hepatotoxicity .

Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns to assess residence time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.